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molecular formula C15H26O6 B3418210 4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane CAS No. 1214702-92-7

4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B3418210
M. Wt: 302.36 g/mol
InChI Key: CKECEWYVEGPMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04709059

Procedure details

1,2:3,4:5,6-Tri-o-isopropylidene-d-mannitol is prepared by rapidly stirring with a mechanical stirrer, of 40 g of mannitol and 500 ml of anhydrous acetone in the presence of 4.0 ml of concentrated (18M) sulfuric acid as a catalyst for 24 hours in a 2 liter flask. The sulfuric acid is neutralized with about 6.8 g anhydrous sodium carbonate and the acetone is evaporated by vacuum distillation at about 30° C. The remaining yellowish oil is diluted with an equal volume of cold water in order to provide the crystalline product. The crystals are filtered, dried, and used without further purification.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[C@H:2]([C@H:4]([C@@H:6]([C@@H:8]([CH2:10][OH:11])[OH:9])[OH:7])[OH:5])[OH:3].[CH3:13][C:14]([CH3:16])=O>>[CH3:13][C:14]1([CH3:16])[O:9][CH:8]([CH:6]2[O:7][C:2]([CH3:4])([CH3:1])[O:5][CH:4]2[CH:2]2[O:3][C:8]([CH3:10])([CH3:6])[O:12][CH2:1]2)[CH2:10][O:11]1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
Name
Quantity
500 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
of concentrated (18M) sulfuric acid as a catalyst for 24 hours in a 2 liter flask
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the acetone is evaporated by vacuum distillation at about 30° C
ADDITION
Type
ADDITION
Details
The remaining yellowish oil is diluted with an equal volume of cold water in order
CUSTOM
Type
CUSTOM
Details
to provide the crystalline product
FILTRATION
Type
FILTRATION
Details
The crystals are filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(O1)C2C(OC(O2)(C)C)C3COC(O3)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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